molecular formula C5H6ClN5 B6219744 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride CAS No. 2751619-97-1

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride

Cat. No. B6219744
CAS RN: 2751619-97-1
M. Wt: 171.6
InChI Key:
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Description

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride (abbreviated as 1H-TPH) is an organic compound belonging to the triazole-pyridine family. It is a colorless, water-soluble solid, and is used as an intermediate in the synthesis of various organic compounds. 1H-TPH has been investigated for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been investigated for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been used as a starting material for the synthesis of various pharmaceuticals, including the anti-inflammatory drug celecoxib and the antifungal drug voriconazole. In organic synthesis, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been used as a ligand in the synthesis of various organometallic complexes, such as the organotitanium complex Ti(O-1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride)4. In biochemistry, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been used as a substrate in the study of enzymes, such as cytochrome P450.

Mechanism of Action

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride is believed to act as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of various drugs, and 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been shown to inhibit the activity of these enzymes.
Biochemical and Physiological Effects
1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. Inhibition of these enzymes can result in increased levels of drugs in the body, which can lead to adverse effects such as increased toxicity.

Advantages and Limitations for Lab Experiments

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has several advantages for use in laboratory experiments. It is a water-soluble compound, which makes it easy to handle and store. It is also relatively inexpensive, and has a wide range of potential applications. However, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride is a relatively unstable compound, and can decompose in the presence of light or heat.

Future Directions

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride has potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, further research could be conducted to explore the potential of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride as a starting material for the synthesis of various pharmaceuticals. In organic synthesis, research could be conducted to explore the potential of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride as a ligand in the synthesis of various organometallic complexes. In biochemistry, research could be conducted to explore the potential of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride as a substrate in the study of enzymes, such as cytochrome P450. Additionally, further research could be conducted to explore the potential of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride as an inhibitor of cytochrome P450 enzymes.

Synthesis Methods

1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride can be synthesized from 1-chloro-3-methyl-1H-1,2,3-triazole and pyridine-2-carboxaldehyde. The reaction is conducted in a mixture of ethanol and acetic acid, and is catalyzed by aqueous sodium hydroxide. The reaction is conducted at room temperature and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine hydrochloride involves the reaction of 2-aminopyridine with sodium azide followed by reduction of the resulting 2-azidopyridine with hydrogen gas in the presence of palladium on carbon. The resulting 2-amino-6-chloropyridine is then reacted with sodium azide and copper(I) iodide to form the triazole ring. The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "2-aminopyridine", "sodium azide", "palladium on carbon", "hydrogen gas", "2-amino-6-chloropyridine", "copper(I) iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with sodium azide to form 2-azidopyridine.", "Step 2: 2-azidopyridine is reduced with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-chloropyridine.", "Step 3: 2-amino-6-chloropyridine is reacted with sodium azide and copper(I) iodide to form the triazole ring.", "Step 4: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-amine." ] }

CAS RN

2751619-97-1

Molecular Formula

C5H6ClN5

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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